molecular formula C14H16F3N3O2 B10928317 1-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrrolidine-2,5-dione

1-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrrolidine-2,5-dione

Cat. No.: B10928317
M. Wt: 315.29 g/mol
InChI Key: AYWXAFJAMMVYPY-UHFFFAOYSA-N
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Description

1-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the cyclopropyl and trifluoromethyl groups. Common synthetic routes may involve:

    Cyclization reactions: to form the pyrazole ring.

    Alkylation reactions: to introduce the cyclopropyl group.

    Fluorination reactions: to add the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: including halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound could influence signal transduction pathways, leading to changes in cellular activity.

Comparison with Similar Compounds

Similar Compounds

    1-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}DIHYDRO-1H-PYRROLE-2,5-DIONE: can be compared with other compounds containing pyrazole rings, cyclopropyl groups, or trifluoromethyl groups.

    Examples: Compounds such as 1-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}DIHYDRO-1H-PYRROLE-2,5-DIONE derivatives, trifluoromethylated pyrazoles, and cyclopropyl-containing pyrazoles.

Uniqueness

    Structural uniqueness: The combination of the cyclopropyl, trifluoromethyl, and pyrazole groups in a single molecule.

    Functional uniqueness:

Properties

Molecular Formula

C14H16F3N3O2

Molecular Weight

315.29 g/mol

IUPAC Name

1-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C14H16F3N3O2/c15-14(16,17)11-8-10(9-2-3-9)20(18-11)7-1-6-19-12(21)4-5-13(19)22/h8-9H,1-7H2

InChI Key

AYWXAFJAMMVYPY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CCCN3C(=O)CCC3=O)C(F)(F)F

Origin of Product

United States

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